

An In-depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline

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Compound of Interest

Compound Name: 4-Nitro-N-(4-nitrophenyl)aniline

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Abstract

This technical guide provides a comprehensive overview of the chemical compound **4-Nitro-N-(4-nitrophenyl)aniline**, also known as 4,4'-dinitrodiphenylamine. It details its chemical structure, physicochemical properties, synthesis methodologies, and available spectral data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key technical information and presenting it in a structured and accessible format.

Chemical Structure and Identification

4-Nitro-N-(4-nitrophenyl)aniline is an aromatic amine characterized by two phenyl rings linked by a secondary amine, with a nitro group substituted at the para position of each ring.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	4-nitro-N-(4-nitrophenyl)aniline[1][2]
Other Names	4,4'-Dinitrodiphenylamine, Bis(p-nitrophenyl)amine, Bis(4-nitrophenyl)amine[2][3][4]
CAS Number	1821-27-8[1][3][4][5][6]
Molecular Formula	C12H9N3O4[1][3][4][5][6]
Molecular Weight	259.22 g/mol [1][5]
InChI	InChI=1S/C12H9N3O4/c16-14(17)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)15(18)19/h1-8,13H[1][3]
InChIKey	MTWHRQTUBOTQTE-UHFFFAOYSA-N[1][3]
Canonical SMILES	C1=CC(=CC=C1NC2=CC=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Nitro-N-(4-nitrophenyl)aniline**.

Property	Value	Reference
Appearance	Red to Brown Solid/Yellow Crystalline Solid	[3][5]
Melting Point	216 °C	[5][6]
Boiling Point	402.47 °C (rough estimate)	[5]
Density	1.446 g/cm ³	[6]
Solubility	DMSO (Slightly), Methanol (Slightly)	[6]
LogP	3.6	[1]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	5	[6]
Rotatable Bond Count	2	[6]

Synthesis Protocols

The synthesis of **4-Nitro-N-(4-nitrophenyl)aniline** can be achieved through several methods, primarily involving nucleophilic aromatic substitution. Two prominent methods are detailed below.

Synthesis from 4-Halonitrobenzene and Alkali Metal Cyanate

A patented method describes the preparation of 4,4'-dinitrodiphenylamine by reacting a 4-halonitrobenzene with an alkali metal cyanate in the presence of water and a polar aprotic solvent.[3]

Reaction Scheme:

This process involves the reaction of 1 mole of 4-chloronitrobenzene with approximately 1 to 3 moles of potassium cyanate in dimethylsulfoxide (DMSO) at elevated temperatures.[3]

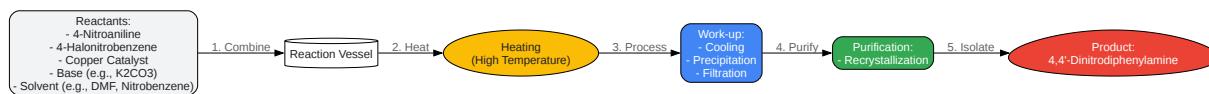
Experimental Protocol:

- Combine 1 mole of 4-chloronitrobenzene, 1.5 to 2 moles of potassium cyanate, and 1 to 2 moles of water in a suitable reaction vessel containing dimethylsulfoxide.[3]
- Heat the reaction mixture to a temperature between 150 °C and 170 °C, with a preferred range of 160 °C to 165 °C.[3]
- Maintain the reaction at this temperature with stirring for a sufficient duration to ensure completion.
- Upon completion, cool the reaction mixture and introduce it into water to precipitate the product.[3]
- Isolate the precipitated 4,4'-dinitrodiphenylamine by filtration.
- The crude product can be further purified by recrystallization.

Ullmann Condensation

While a specific detailed protocol for the Ullmann condensation to synthesize 4,4'-dinitrodiphenylamine was not found in the immediate search, the Ullmann reaction is a general method for the formation of diaryl amines.[7] It typically involves the copper-catalyzed reaction of an aryl halide with an amine. A logical adaptation for the synthesis of 4,4'-dinitrodiphenylamine would involve the reaction of 4-nitroaniline with 4-halonitrobenzene.

Conceptual Workflow for Ullmann Condensation:

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